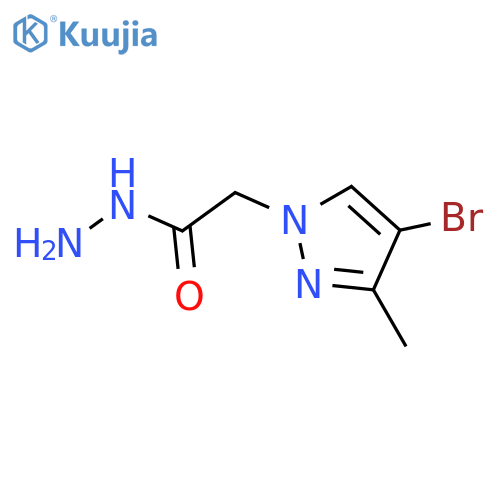

Cas no 957006-07-4 (2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide)

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide 化学的及び物理的性質

名前と識別子

-

- (4-Bromo-3-methyl-pyrazol-1-yl)-acetic acid hydrazide

- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide

- RS-0304

- AKOS000308226

- CS-0282693

- 957006-07-4

- STK312091

- 2-(4-bromo-3-methylpyrazol-1-yl)acetohydrazide

- BBL038453

- EN300-228378

-

- MDL: MFCD03419603

- インチ: InChI=1S/C6H9BrN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12)

- InChIKey: JUELVQGTNAJFHW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 231.99597Da

- どういたいしつりょう: 231.99597Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 72.9Ų

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353363-100mg |

2-(4-Bromo-3-methyl-1h-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 98% | 100mg |

¥2090.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353363-1g |

2-(4-Bromo-3-methyl-1h-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 98% | 1g |

¥6505.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353363-500mg |

2-(4-Bromo-3-methyl-1h-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 98% | 500mg |

¥5462.00 | 2024-04-23 | |

| Key Organics Ltd | RS-0304-50MG |

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide |

957006-07-4 | >90% | 50mg |

£102.00 | 2025-02-08 | |

| Enamine | EN300-228378-0.05g |

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 95% | 0.05g |

$65.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353363-5g |

2-(4-Bromo-3-methyl-1h-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 98% | 5g |

¥18363.00 | 2024-04-23 | |

| Enamine | EN300-228378-0.25g |

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 95% | 0.25g |

$138.0 | 2024-06-20 | |

| Enamine | EN300-228378-1.0g |

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 95% | 1.0g |

$278.0 | 2024-06-20 | |

| Enamine | EN300-228378-5g |

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 5g |

$785.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353363-50mg |

2-(4-Bromo-3-methyl-1h-pyrazol-1-yl)acetohydrazide |

957006-07-4 | 98% | 50mg |

¥1515.00 | 2024-04-23 |

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide 関連文献

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazideに関する追加情報

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide: A Comprehensive Overview

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide (CAS No. 957006-07-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide is composed of a pyrazole ring substituted with a bromomethyl group and an acetohydrazide moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for further investigation. The pyrazole ring, known for its bioisosteric properties, can mimic the behavior of other heterocyclic systems, while the acetohydrazide group offers potential for forming hydrogen bonds and participating in various chemical reactions.

Recent studies have highlighted the pharmacological activities of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide has also been investigated for its antitumor activity. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the Akt/mTOR pathway, which is often dysregulated in various types of cancer. These results indicate that 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide may have therapeutic potential in cancer treatment.

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide involves a series of well-established chemical reactions. One common synthetic route involves the reaction of 4-bromo-3-methylpyrazole with acetic hydrazide under appropriate conditions. This method provides a high yield and purity, making it suitable for large-scale production. The ease of synthesis and availability of starting materials further enhance the practicality of this compound in both academic and industrial settings.

To further explore the biological activities of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide, researchers have conducted extensive in vitro and in vivo studies. In vitro assays have shown that this compound exhibits potent activity against a wide range of bacterial strains, including both Gram-positive and Gram-negative species. These findings suggest that it may have potential as an antimicrobial agent, particularly in addressing drug-resistant infections.

In vivo studies have also been conducted to evaluate the safety and efficacy of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide. Animal models have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. These results are encouraging and support further clinical evaluation.

The potential applications of 2-(4-bromo-3-methyl-1H-pyrazol-1-y l)acetohydrazide extend beyond its pharmacological properties. Its unique chemical structure makes it a valuable intermediate in the synthesis of other bioactive compounds. For example, it can be used as a building block in the development of novel drug candidates with improved potency and selectivity. Additionally, its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry.

In conclusion, 2-(4-bromo-3-methyl-1H-pyrazol - 1 - yl ) acetohyd raz ide (CAS No. 957006 - 07 - 4 ) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antitumor, and antimicrobial activities, coupled with its ease of synthesis and favorable safety profile, make it an attractive candidate for further development. Ongoing research continues to uncover new applications and optimize its therapeutic potential, contributing to advancements in drug discovery and development.

957006-07-4 (2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide) 関連製品

- 901263-61-4(8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

- 2091269-06-4(Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl-)

- 2171976-90-0(4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol)

- 938618-72-5(2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate)

- 511541-64-3(2-Pyridinamine,6-methoxy-3-phenyl-(9CI))

- 2229591-09-5(2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]-3,3,3-trifluoropropan-1-amine)

- 1334025-77-2(2-cyano-3-(furan-2-yl)-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}prop-2-enamide)

- 2138234-31-6(3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine)

- 1272811-40-1(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde)

- 2171663-02-6(3-(2-cyclobutylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)